molecular formula C13H14N4O3S2 B2466824 N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351617-96-3

N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2466824
CAS No.: 1351617-96-3
M. Wt: 338.4
InChI Key: OJVDUVGENJRIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a compound with a diverse range of applications in scientific research. This compound is notable for its unique structure, which features a sulfonyl group attached to a pyridine ring, alongside a tetrahydrothiazolo ring fused to the pyridine core, and an acetamide group. The combination of these functional groups lends the compound its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multiple steps:

  • Formation of the Pyridine Sulfonyl Intermediate: : The initial step involves the sulfonylation of pyridine using a sulfonyl chloride reagent under basic conditions, forming a pyridinyl sulfonyl chloride intermediate.

  • Construction of the Tetrahydrothiazolo Ring: : The next step includes the formation of the tetrahydrothiazolo ring via cyclization reactions, often involving thiourea and appropriate electrophilic partners.

  • Acetylation: : The final step is acetylation, where the amine group is acetylated using acetic anhydride or acetyl chloride under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Key considerations in industrial synthesis include the availability and cost of raw materials, reaction yields, and scalability of the synthetic procedures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions may target the sulfonyl or the pyridine ring, using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

  • Substitution: : Alkyl halides, Grignard reagents

Major Products Formed

  • Oxidation: : Sulfoxide derivatives, sulfone derivatives

  • Reduction: : Reduced pyridine or thiazolo ring structures

  • Substitution: : Various substituted pyridine or thiazolo compounds

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with potentially useful properties.

Biology

In biological research, N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is used in studies exploring the interactions between small molecules and biological targets, such as enzymes or receptors. This helps in understanding the compound's potential as a lead compound in drug discovery.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutics. Its ability to interact with biological macromolecules makes it a candidate for the development of drugs targeting specific pathways or diseases.

Industry

In industry, this compound can be employed in the development of new materials or chemical processes, leveraging its unique chemical properties for specific applications.

Mechanism of Action

The mechanism by which N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can interact with catalytic sites, while the thiazolo ring can provide additional binding interactions, stabilizing the compound in the active site of a target protein. This can lead to inhibition or modulation of the target's activity, affecting downstream pathways.

Comparison with Similar Compounds

Similar compounds to N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide include other sulfonylated pyridines or fused ring systems with bioactive properties

  • Pyridine sulfonamides

  • Thiazolo[5,4-c]pyridine derivatives

  • Acetamide-based compounds

This compound stands out due to its specific structural features and the resulting chemical behavior and biological activity. This detailed look underscores its versatility and significance in scientific research and industrial applications.

Hope you find this detailed exploration helpful. Got any follow-up questions or thoughts?

Properties

IUPAC Name

N-(5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-9(18)15-13-16-11-4-6-17(8-12(11)21-13)22(19,20)10-3-2-5-14-7-10/h2-3,5,7H,4,6,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDUVGENJRIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.